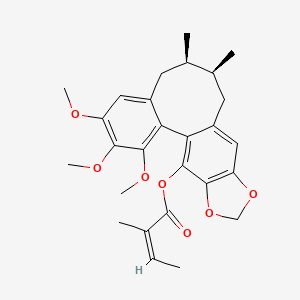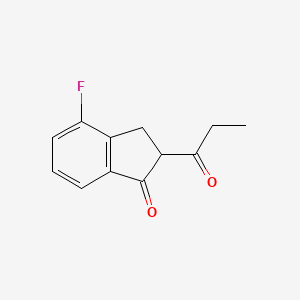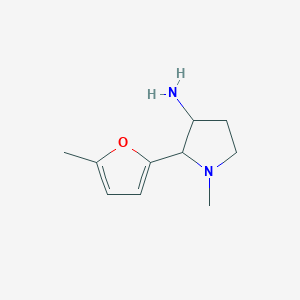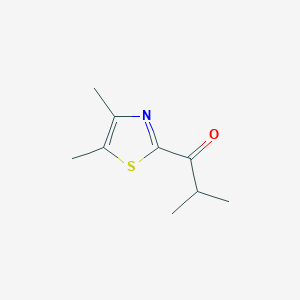
(1-Cyclopropylethyl)(2-phenoxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyclopropylethyl)(2-phenoxyethyl)amine is an organic compound with the molecular formula C13H19NO It consists of a cyclopropylethyl group and a phenoxyethyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropylethyl)(2-phenoxyethyl)amine typically involves the nucleophilic substitution reaction of a haloalkane with an amine. One common method is the reaction of 1-cyclopropylethyl bromide with 2-phenoxyethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropylethyl)(2-phenoxyethyl)amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
(1-Cyclopropylethyl)(2-phenoxyethyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Cyclopropylethyl)(2-phenoxyethyl)amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The phenoxy group can interact with hydrophobic regions of proteins or membranes, affecting their stability and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (1-Cyclopropylethyl)(2-phenoxyethyl)morpholine
- (1-Cyclopropylethyl)(2-phenoxyethyl)piperidine
Uniqueness
(1-Cyclopropylethyl)(2-phenoxyethyl)amine is unique due to the presence of both a cyclopropylethyl group and a phenoxyethyl group, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-cyclopropyl-N-(2-phenoxyethyl)ethanamine |
InChI |
InChI=1S/C13H19NO/c1-11(12-7-8-12)14-9-10-15-13-5-3-2-4-6-13/h2-6,11-12,14H,7-10H2,1H3 |
InChI Key |
XWWPAAVQKJYUBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




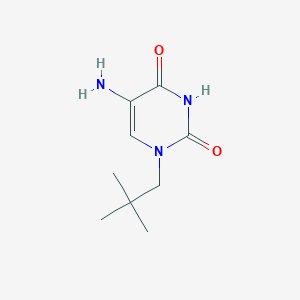
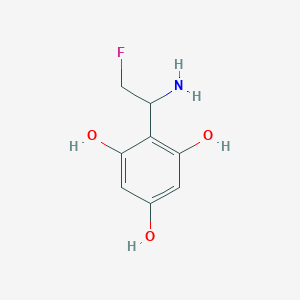
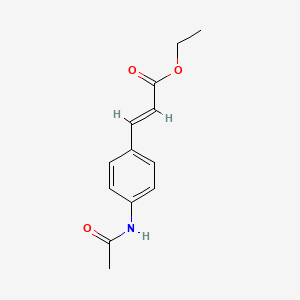
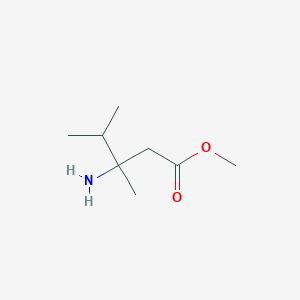
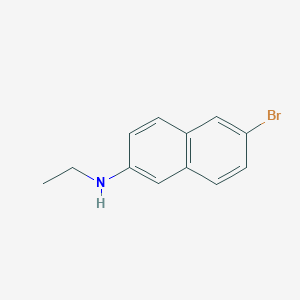
![2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B13316167.png)
![3,6-Diethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13316171.png)
amine](/img/structure/B13316179.png)
